dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate
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Overview
Description
Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate is an organic compound with the molecular formula C15H24O5 It is a derivative of propanedioic acid and features a cyclopentyl ring substituted with a pentyl group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate typically involves the following steps:
Cyclopentyl Ring Formation: The initial step involves the formation of the cyclopentyl ring. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pentyl Group: The pentyl group is introduced via an alkylation reaction. This involves the reaction of the cyclopentyl ring with a suitable alkyl halide in the presence of a strong base.
Keto Group Introduction: The keto group is introduced through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the propanedioic acid with methanol in the presence of an acid catalyst to form the dimethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its unique structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate can be compared with other similar compounds such as:
Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]malonate: Similar structure but with different ester groups.
Dimethyl 2-[(1S,2R)-2-benzyl-3-oxo-1,3-diphenylpropyl]propanedioate: Features a benzyl group and phenyl rings, leading to different chemical properties and applications.
Properties
IUPAC Name |
dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-4-5-6-7-10-11(8-9-12(10)16)13(14(17)19-2)15(18)20-3/h10-11,13H,4-9H2,1-3H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSFNKSMIZYLM-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](CCC1=O)C(C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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